molecular formula C23H23N3O3 B3802257 4-{[2-methyl-4-(3-methylbenzyl)-3-oxopiperazin-1-yl]carbonyl}quinolin-2(1H)-one

4-{[2-methyl-4-(3-methylbenzyl)-3-oxopiperazin-1-yl]carbonyl}quinolin-2(1H)-one

Cat. No.: B3802257
M. Wt: 389.4 g/mol
InChI Key: SMTYMMYNYPNGGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinolone core, with a piperazine ring attached at one position, and a benzyl group attached at another position. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Quinolones can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others. The presence of the piperazine and benzyl groups may also influence the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the piperazine and benzyl groups, as well as any substituents on these groups .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many quinolones exhibit antibacterial activity by inhibiting bacterial DNA gyrase, but without specific studies on this compound, it’s hard to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, and testing its biological activity. This could lead to a better understanding of its properties and potential applications .

Properties

IUPAC Name

4-[2-methyl-4-[(3-methylphenyl)methyl]-3-oxopiperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-6-5-7-17(12-15)14-25-10-11-26(16(2)22(25)28)23(29)19-13-21(27)24-20-9-4-3-8-18(19)20/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTYMMYNYPNGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-methyl-4-(3-methylbenzyl)-3-oxopiperazin-1-yl]carbonyl}quinolin-2(1H)-one
Reactant of Route 2
4-{[2-methyl-4-(3-methylbenzyl)-3-oxopiperazin-1-yl]carbonyl}quinolin-2(1H)-one
Reactant of Route 3
4-{[2-methyl-4-(3-methylbenzyl)-3-oxopiperazin-1-yl]carbonyl}quinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-{[2-methyl-4-(3-methylbenzyl)-3-oxopiperazin-1-yl]carbonyl}quinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-{[2-methyl-4-(3-methylbenzyl)-3-oxopiperazin-1-yl]carbonyl}quinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
4-{[2-methyl-4-(3-methylbenzyl)-3-oxopiperazin-1-yl]carbonyl}quinolin-2(1H)-one

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